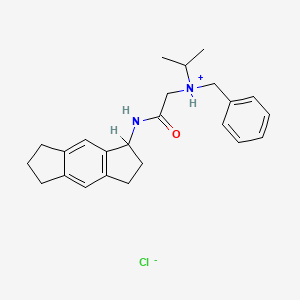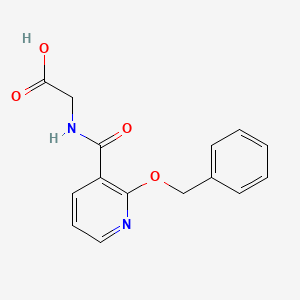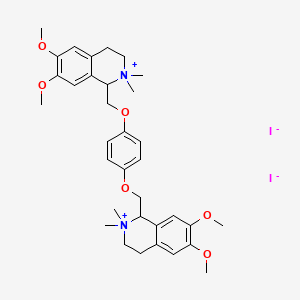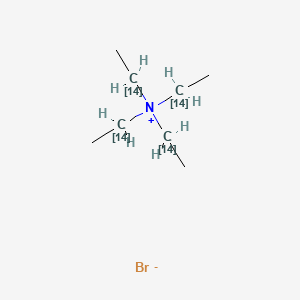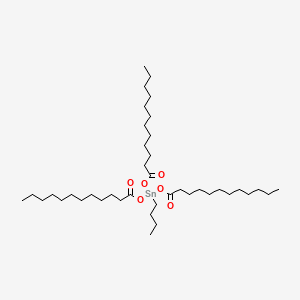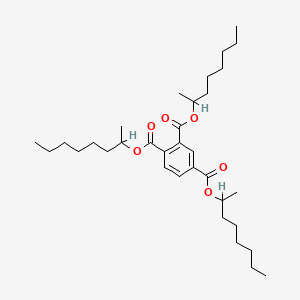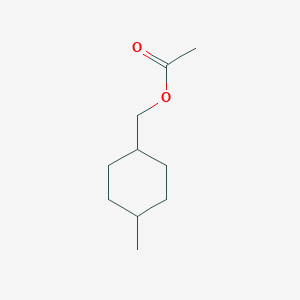
(4-methylcyclohexyl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylcyclohexyl)methyl acetate is an organic compound with the molecular formula C₉H₁₆O₂. It is a colorless liquid with a pleasant, fruity odor, often used in the fragrance and flavor industry. The compound is known for its stability and low toxicity, making it a popular choice for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylcyclohexyl)methyl acetate typically involves the esterification of (4-methylcyclohexyl)methanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where they are mixed and heated to the desired temperature. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methylcyclohexyl)methyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding (4-methylcyclohexyl)methanol and acetic acid.
Reduction: The compound can be reduced to (4-methylcyclohexyl)methanol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: (4-Methylcyclohexyl)methanol and acetic acid.
Reduction: (4-Methylcyclohexyl)methanol.
Substitution: Various substituted (4-methylcyclohexyl)methyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Methylcyclohexyl)methyl acetate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Widely used in the fragrance and flavor industry due to its pleasant odor and stability.
Wirkmechanismus
The mechanism of action of (4-methylcyclohexyl)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexylmethyl acetate
- (4-Methylcyclohexyl)methanol
- Cyclohexyl acetate
Uniqueness
(4-Methylcyclohexyl)methyl acetate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its pleasant odor, stability, and low toxicity make it particularly valuable in the fragrance and flavor industry, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
53075-43-7 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
(4-methylcyclohexyl)methyl acetate |
InChI |
InChI=1S/C10H18O2/c1-8-3-5-10(6-4-8)7-12-9(2)11/h8,10H,3-7H2,1-2H3 |
InChI-Schlüssel |
WGJWXWQIHHQIRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,10-Anthracenedione, 1-[[4-([1,1'-biphenyl]-4-ylcarbonyl)phenyl]amino]-](/img/structure/B13758134.png)
![[1,4]Dithiino[2,3-b][1,4]dithiine](/img/structure/B13758135.png)
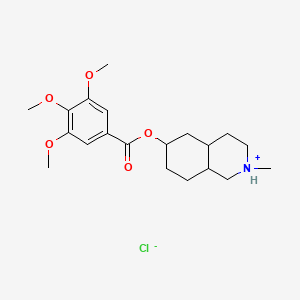


![(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13758155.png)
